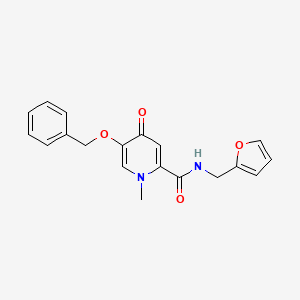

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

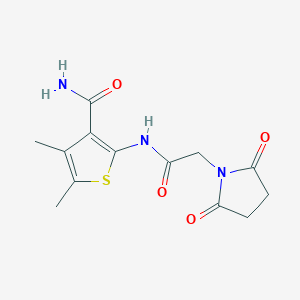

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” is a compound that belongs to the class of organic compounds known as N-acylpyrrolidines . These are N-Acylated Pyrrolidine derivatives. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves complex reactions. For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The molecular structure of “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” is complex and involves various functional groups. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

The chemical reactions involved in the formation of “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” are complex and involve multiple steps. For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Scientific Research Applications

Antimicrobial Properties

Pyrimidine derivatives are known to possess a wide range of pharmacological activities, including antimicrobial properties. The structural framework of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can be utilized to develop new compounds with potential antimicrobial efficacy .

Antiviral Applications

The pyrimidine core is also associated with antiviral activities. Research into compounds with this core structure could lead to the development of new antiviral medications that can be used to treat various viral infections .

Antitumor Potential

Pyrimidine derivatives have been reported to exhibit antitumor properties. The compound could be a candidate for further research and development in cancer therapy, potentially leading to new treatments for various forms of cancer .

Leukemia Treatment

Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases. The pyrimidin-2-yl moiety is a key component in the structure of Imatinib, suggesting that N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide could have applications in the treatment of leukemia by targeting similar pathways .

Chemical Synthesis and Medicinal Chemistry

The compound serves as a building block in the synthesis of various heterocyclic compounds with potential biological activities. It is an important component in medicinal chemistry for constructing novel compound libraries that can be screened for diverse biological activities .

Future Directions

The future directions for “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” could involve further development and evaluation of its potential as a drug. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth signals in cells.

Mode of Action

This binding could inhibit the activity of the target, leading to a modulation of its downstream effects .

Biochemical Pathways

The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in regulating cell growth and survival. The compound’s inhibition of its target could disrupt this pathway, leading to changes in cell proliferation and survival .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent could potentially influence these properties .

Result of Action

Based on the known effects of similar compounds, it could potentially inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-18(17-12-15-4-1-2-5-16(15)25-17)22-13-14-6-10-23(11-7-14)19-20-8-3-9-21-19/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBWOSQJGQXTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate](/img/structure/B2762915.png)

![9-bromo-4-methoxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2762916.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2762917.png)

![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide](/img/structure/B2762918.png)

![1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2762920.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2762930.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2762933.png)

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2762934.png)